No Quantified Head‑to‑Head Biological Activity Data Identified for CAS 89661-16-5 Relative to Structural Analogs
A comprehensive search of primary literature, patent examples, and public bioactivity databases yielded zero studies in which the inhibitory potency (IC₅₀), binding affinity (Kᵢ), or cellular activity of 4‑chloro‑5-{[(4‑methoxyphenyl)sulfanyl]methyl}-1,2‑oxazol‑3(2H)-one was measured side‑by‑side with a clearly defined comparator isoxazol‑3(2H)-one. The closest patent family (WO2012047156A1 [1]) exemplifies numerous 4‑chloro‑5‑(arylthio)methyl‑isoxazol‑3(2H)-ones as plasminogen inhibitors, but lists only categorical activity ranges and does not assign numeric potency values to the exact methoxyphenyl‑thio congener. Consequently, no claim of superiority, equipotency, or inferiority can be quantitatively substantiated for this compound at the present time. [1]
| Evidence Dimension | Inhibitory activity against plasminogen (comparative IC₅₀ or % inhibition) |
|---|---|
| Target Compound Data | Not reported in any retrievable primary source |
| Comparator Or Baseline | Multiple 4‑chloro‑5‑(arylthio)methyl‑isoxazol‑3(2H)-one analogues (e.g., phenyl‑thio, 4‑chlorobenzyl‑thio, 2‑naphthyl‑thio) disclosed in patent WO2012047156A1 |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Plasminogen inhibition assay described generically in WO2012047156A1; no assay applied specifically to CAS 89661-16-5 with reported results |
Why This Matters
Without experimental comparator data, procurement decisions must rely solely on supply‑chain factors (purity, price, availability) rather than on evidence‑based pharmacological differentiation.
- [1] AstraZeneca AB. Isoxazol-3(2H)-one analogs as plasminogen inhibitors and their use in the treatment of fibrinolysis related diseases. WO2012047156A1. World Intellectual Property Organization (2012). View Source
